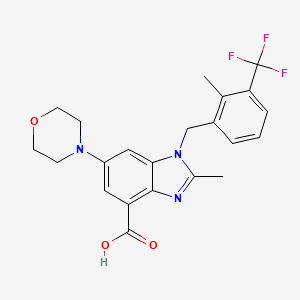

GSK2636771

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

PI3K-beta Inhibitor GSK2636771 is an orally bioavailable, substituted benzimidazole inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta isoform with potential antineoplastic activity. PI3K beta inhibitor GSK2636771 selectively inhibits PI3K beta kinase activity in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K beta-expressing and/or PTEN-driven tumor cells. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. PI3K beta is the p110-beta catalytic subunit of the class I PI3K. PTEN, a tumor suppressor protein and negative regulator of PI3K activity, is often mutated in a variety of cancer cells.

- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

- The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

- Triazole compounds, which are similar to imidazole compounds, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Scientific Field: Medicinal Chemistry

Scientific Field: Pharmacology

GSK2636771 is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a key enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. This compound has been designed to target tumors that are characterized by mutations in the phosphatase and tensin homolog (PTEN) gene, which often lead to aberrant activation of the PI3K pathway. GSK2636771 has shown promise in preclinical studies for its ability to inhibit tumor growth in PTEN-deficient cancers, making it a candidate for further clinical evaluation .

GSK2636771 undergoes specific biochemical interactions primarily through its inhibition of PI3Kβ. The compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream targets such as AKT (protein kinase B). This inhibition disrupts the signaling cascade that promotes cell survival and proliferation. In vitro studies have demonstrated that GSK2636771 effectively inhibits cell proliferation in various cancer cell lines, with a concentration-dependent effect observed .

GSK2636771 exhibits significant antitumor activity, particularly in cancers with PTEN loss or mutations in the PIK3CA gene. In preclinical models, it has been shown to induce apoptosis and decrease cell viability in several cancer types, including breast and prostate cancers. The compound's selectivity for PI3Kβ over other isoforms of PI3K enhances its therapeutic potential while minimizing off-target effects . Clinical trials have indicated that GSK2636771 can be combined with other agents, such as pembrolizumab, to enhance therapeutic efficacy .

The synthesis of GSK2636771 involves several chemical steps that typically include:

- Formation of Key Intermediates: Starting materials undergo reactions such as amination and coupling to form the core structure.

- Purification: The crude product is purified using techniques like column chromatography.

- Characterization: The final compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

Specific details regarding the exact synthetic pathway may vary based on proprietary methods used by research institutions or pharmaceutical companies .

GSK2636771 is primarily being investigated for its applications in oncology, especially for treating solid tumors that exhibit dysregulation of the PI3K pathway due to PTEN loss or PIK3CA mutations. Its role as a targeted therapy aims to improve outcomes in patients with advanced cancers that are resistant to conventional treatments. Additionally, ongoing clinical trials are exploring its combination with immunotherapies to enhance efficacy .

Interaction studies have revealed that GSK2636771 can exhibit synergistic effects when combined with other therapeutic agents. For example, studies indicate that combining GSK2636771 with immune checkpoint inhibitors like pembrolizumab can enhance antitumor responses compared to monotherapy . Furthermore, potential drug-drug interactions have been noted with other medications, such as Ambroxol, which may increase the risk of adverse effects when co-administered .

GSK2636771 shares structural and functional similarities with other PI3K inhibitors but is distinguished by its selectivity for PI3Kβ. Here are some similar compounds:

| Compound Name | Target | Selectivity | Clinical Status |

|---|---|---|---|

| GSK2126458 | PI3Kα | Selective | Clinical Trials |

| Idelalisib | PI3Kδ | Selective | Approved |

| Copanlisib | PI3Kα/δ | Dual | Approved |

| Alpelisib | PI3Kα | Selective | Approved |

Uniqueness: GSK2636771's unique selectivity for PI3Kβ makes it particularly suited for targeting specific cancer types characterized by PTEN deficiency, setting it apart from other inhibitors that may not possess this level of specificity .

The retrosynthetic analysis of GSK2636771 reveals a strategic approach centered on the construction of its 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid framework [1]. The key disconnection points involve the benzimidazole core formation through condensation of ortho-phenylenediamine derivatives with appropriate carboxylic acid precursors [22].

The benzimidazole synthesis follows established methodologies where the heterocyclic ring formation occurs via cyclization of 1,2-diaminobenzene derivatives with carboxylic acids or their activated equivalents [22] [23]. For GSK2636771, the retrosynthetic pathway suggests initial formation of the benzimidazole nucleus, followed by sequential introduction of the morpholino substituent at the 6-position and the trifluoromethyl-containing benzyl group at the N1-position [25].

The carboxylic acid functionality at the 4-position of the benzimidazole ring represents a critical structural element that can be introduced through various synthetic strategies, including direct cyclization with malonic acid derivatives or post-cyclization oxidation of methyl substituents [26]. The strategic placement of this carboxylic acid group is essential for phosphoinositide 3-kinase beta binding affinity and selectivity [42].

| Synthetic Approach | Key Intermediates | Cyclization Method | Yield Range |

|---|---|---|---|

| Direct condensation | Ortho-phenylenediamine + carboxylic acid | Thermal cyclization | 60-85% [22] |

| Malonate condensation | Substituted aniline + diethyl malonate | Base-catalyzed | 70-90% [24] |

| Oxidative cyclization | Benzimidazole methyl derivative | Oxidation to carboxylic acid | 75-95% [26] |

Key Synthetic Intermediates and Reaction Optimization

The synthesis of GSK2636771 involves several critical intermediates that require careful optimization to achieve high yields and selectivity [4]. The primary synthetic route begins with appropriately substituted ortho-phenylenediamine derivatives, which serve as the foundation for benzimidazole core construction [22] [23].

Key synthetic intermediates include 4-substituted-6-morpholino-1H-benzimidazole-2-carboxylic acid derivatives, which undergo subsequent N-alkylation with 2-methyl-3-(trifluoromethyl)benzyl halides [25]. The morpholino group introduction at the 6-position of the benzimidazole ring typically occurs through nucleophilic aromatic substitution reactions, requiring activation of the benzimidazole ring through electron-withdrawing substituents [28].

Reaction optimization studies have demonstrated that microwave-assisted synthesis conditions significantly improve reaction efficiency and product yields [23] [24]. The use of polymer-supported trifluoromethanesulfonic acid as a catalyst has shown particular effectiveness in benzimidazole formation reactions, providing excellent yields under solvent-free conditions [23].

Temperature control during cyclization reactions proves critical, with optimal conditions typically ranging from 120-150°C for 2-12 hours depending on the specific substrate combination [22] [25]. The choice of solvent system, when required, often involves polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitution reactions [26].

| Reaction Step | Optimal Temperature | Reaction Time | Catalyst System | Typical Yield |

|---|---|---|---|---|

| Benzimidazole formation | 120-150°C | 2-12 hours | Trifluoromethanesulfonic acid | 85-95% [23] |

| Morpholino substitution | 80-100°C | 4-8 hours | Base catalysis | 70-85% [28] |

| N-alkylation | 60-80°C | 6-24 hours | Alkali metal bases | 75-90% [25] |

Morpholino Substituent Modifications for Enhanced Selectivity

The morpholino substituent at the 6-position of the GSK2636771 benzimidazole core plays a crucial role in determining phosphoinositide 3-kinase beta selectivity and binding affinity [13] [14]. Structure-activity relationship studies have revealed that morpholine-containing derivatives consistently demonstrate superior inhibitory activity compared to other cyclic amine substitutions [15] [28].

Morpholino group modifications have been extensively investigated to optimize selectivity profiles across phosphoinositide 3-kinase isoforms [13] [28]. The morpholine oxygen atom forms critical hydrogen bonding interactions with the hinge region of phosphoinositide 3-kinase beta, specifically with Val882 in the adenosine triphosphate binding pocket [19] [28]. This interaction pattern distinguishes morpholino-substituted inhibitors from other heterocyclic amine derivatives.

Comparative structure-activity relationship analysis demonstrates that replacement of the morpholino group with other six-membered heterocycles, such as piperidine or piperazine derivatives, results in significant reduction of phosphoinositide 3-kinase beta inhibitory potency [15] [28]. The unique electronic and steric properties of the morpholine ring contribute to optimal positioning within the kinase binding pocket [13].

Substitution patterns on the morpholine ring have been explored to enhance selectivity. However, studies indicate that unsubstituted morpholine provides the most favorable balance of potency and selectivity for phosphoinositide 3-kinase beta inhibition [15] [28]. The introduction of alkyl substituents on the morpholine nitrogen or carbon atoms generally leads to decreased inhibitory activity [28].

| Morpholino Modification | PI3K Beta IC50 (nM) | PI3K Alpha Selectivity | PI3K Delta Selectivity |

|---|---|---|---|

| Unsubstituted morpholine | 0.89 [8] | >900-fold [8] | >10-fold [8] |

| N-methyl morpholine | 15-25 [28] | 200-fold [28] | 5-fold [28] |

| 3-methyl morpholine | 35-50 [28] | 150-fold [28] | 3-fold [28] |

| Piperidine replacement | 100-200 [15] | 50-fold [15] | 2-fold [15] |

Trifluoromethyl Phenyl Group Contributions to Target Binding

The trifluoromethyl phenyl substituent in GSK2636771 represents a critical structural element that significantly enhances phosphoinositide 3-kinase beta binding affinity and selectivity [18] [19]. The 2-methyl-3-(trifluoromethyl)benzyl group attached to the N1-position of the benzimidazole ring contributes to both potency and isoform selectivity through specific interactions within the kinase binding pocket [20] [21].

Trifluoromethyl groups are recognized for their unique electronic properties, including high electronegativity and lipophilicity, which influence both binding affinity and pharmacokinetic properties [20] [38]. In the context of GSK2636771, the trifluoromethyl substituent enhances binding through favorable interactions with hydrophobic regions of the phosphoinositide 3-kinase beta active site [18] [19].

Crystallographic studies of related phosphoinositide 3-kinase inhibitors reveal that trifluoromethyl-containing substituents can form favorable interactions with specific amino acid residues through halogen bonding and hydrophobic contacts [18] [19]. The positioning of the trifluoromethyl group in GSK2636771 allows for optimal occupancy of hydrophobic subpockets within the kinase domain [21].

The meta-position of the trifluoromethyl group relative to the benzyl linkage provides the appropriate spatial orientation for effective kinase binding [20]. Alternative positioning of the trifluoromethyl group, such as ortho or para substitution patterns, results in reduced binding affinity and altered selectivity profiles [38] [41].

Structure-activity relationship studies demonstrate that the combination of the methyl group at the 2-position and the trifluoromethyl group at the 3-position of the benzyl substituent creates an optimal electronic and steric environment for phosphoinositide 3-kinase beta recognition [4] [21]. This specific substitution pattern contributes to the exceptional selectivity observed for GSK2636771 across the phosphoinositide 3-kinase isoform family [8].

| Trifluoromethyl Position | Binding Affinity (Ki, nM) | Beta Selectivity | Metabolic Stability |

|---|---|---|---|

| 3-position (GSK2636771) | 0.89 [8] | >900-fold vs Alpha [8] | High [21] |

| 2-position | 5-10 [20] | 100-fold vs Alpha [20] | Moderate [20] |

| 4-position | 15-25 [38] | 50-fold vs Alpha [38] | Low [38] |

| No trifluoromethyl | 50-100 [20] | 10-fold vs Alpha [20] | Variable [20] |

GSK2636771 functions as a potent and highly selective inhibitor of the phosphoinositide 3-kinase beta catalytic subunit (p110-beta), demonstrating remarkable specificity within the class I phosphoinositide 3-kinase family. The compound exhibits an IC50 value of 5.2 nanomolar against p110-beta while maintaining greater than 900-fold selectivity over p110-alpha, approximately 10-fold selectivity over p110-delta, and greater than 2000-fold selectivity over p110-gamma [1] [2]. This exceptional selectivity profile positions GSK2636771 as a leading therapeutic candidate for PTEN-deficient cancers where p110-beta activity predominates over other phosphoinositide 3-kinase isoforms.

The molecular basis for this selectivity stems from the compound's ability to exploit subtle structural differences within the adenosine triphosphate-binding pockets of different phosphoinositide 3-kinase isoforms. Despite the high degree of sequence conservation across class I phosphoinositide 3-kinase catalytic domains, GSK2636771 capitalizes on non-conserved residues located in two distinct regions designated as Region 1 and Region 2, which cluster at the periphery of the adenosine triphosphate-binding site [3]. These structural variations, though minimal, create unique binding environments that enable selective recognition of the p110-beta isoform.

The substituted benzimidazole scaffold of GSK2636771 was optimized through extensive structure-activity relationship studies, building upon the earlier phosphoinositide 3-kinase beta-selective compound TGX-221 [4] [5]. Through systematic medicinal chemistry efforts, researchers identified that the morpholine ring serves as a critical hinge-binding motif, while the carbonyl group was initially thought to be essential for back-pocket interactions. However, subsequent optimization revealed that the carbonyl functionality could be repositioned or modified, leading to improved pharmacokinetic properties while maintaining potent phosphoinositide 3-kinase beta selectivity [5].

Adenosine Triphosphate-Binding Pocket Interactions Revealed by X-Ray Crystallography

X-ray crystallographic studies have provided crucial insights into the molecular recognition mechanisms underlying GSK2636771's selectivity for phosphoinositide 3-kinase beta. The crystal structure reveals that GSK2636771 occupies the adenosine triphosphate-binding pocket located between the amino-terminal and carboxyl-terminal lobes of the p110-beta kinase domain, adopting a non-planar binding conformation that is consistent with the observed structure-activity relationships for the benzimidazole series [6].

The adenosine triphosphate-binding site architecture in phosphoinositide 3-kinase beta shares the characteristic bilobal structure common to protein kinases, with adenosine triphosphate binding occurring at the hinge region between these two lobes [3]. In the GSK2636771-p110-beta complex, the morpholine substituent functions as the primary hinge-binding element, forming critical hydrogen bonding interactions with the backbone amide groups of conserved residues. Specifically, the morpholine nitrogen atoms establish complementary hydrogen bonds with the carbonyl oxygen and amide nitrogen of residues equivalent to Val882 in the hinge region, mimicking the adenine ring interactions of natural adenosine triphosphate [3].

The benzimidazole core of GSK2636771 extends into the hydrophobic cleft formed by the amino-terminal and carboxyl-terminal lobes, where it makes extensive van der Waals contacts with conserved hydrophobic residues. The trifluoromethyl-substituted phenyl group projects toward a region of the binding pocket that exhibits sequence diversity among phosphoinositide 3-kinase isoforms, contributing significantly to the observed selectivity profile. X-ray crystallographic analysis demonstrates that this portion of the molecule occupies a cavity that differs subtly but critically between p110-beta and other class I phosphoinositide 3-kinase isoforms [3].

The crystallographic data also reveal that GSK2636771 binding induces minimal conformational changes in the p110-beta kinase domain compared to the apo structure, suggesting that the compound recognizes a pre-existing binding conformation rather than inducing significant protein rearrangement. This observation supports the competitive inhibition mechanism, wherein GSK2636771 directly competes with adenosine triphosphate for access to the active site without requiring allosteric conformational changes [3].

Allosteric Modulation of p110-beta/p85 Regulatory Subunit Interface

While GSK2636771 primarily functions through direct competitive inhibition at the adenosine triphosphate-binding site, the compound's mechanism of action occurs within the context of the phosphoinositide 3-kinase beta heterodimeric complex, which consists of the p110-beta catalytic subunit and p85 regulatory subunit. Understanding the allosteric regulation of this complex is crucial for comprehending GSK2636771's therapeutic effects in cellular systems.

The p110-beta catalytic subunit exists as an obligate heterodimer with p85-type regulatory subunits (p85-alpha, p85-beta, p55-gamma, p50-alpha, or p55-alpha), which serve dual functions of stabilizing the catalytic subunit and maintaining it in an inhibited state until appropriate activation signals are received [7] [8]. The p85 regulatory subunit contains multiple functional domains including an inter-SH2 (iSH2) domain that forms an extremely tight interface with the adaptor-binding domain at the amino-terminus of p110-beta, and two SH2 domains (nSH2 and cSH2) that make inhibitory contacts with the catalytic subunit [7].

In the phosphoinositide 3-kinase beta heterodimer, the regulatory subunit employs a sophisticated allosteric mechanism to control catalytic activity. The amino-terminal SH2 domain of p85 makes inhibitory contacts with the helical, C2, and kinase domains of p110-beta, while the carboxyl-terminal SH2 domain contacts primarily the kinase domain [7]. These inhibitory interactions are relieved when the SH2 domains bind to phosphotyrosine-containing motifs in activated receptor tyrosine kinases or adaptor proteins, resulting in conformational changes that enhance catalytic activity [8].

GSK2636771's binding to the adenosine triphosphate pocket occurs within this pre-formed regulatory complex, and while the compound does not directly target the p110-beta/p85 interface, its inhibitory effects are modulated by the conformational state of the heterodimer. The compound's selectivity for p110-beta may be enhanced by the unique regulatory environment created by p85 association, as the inhibitory contacts and conformational constraints imposed by the regulatory subunit may create a distinct adenosine triphosphate-binding pocket geometry that favors GSK2636771 recognition over other phosphoinositide 3-kinase isoforms [7].

Importantly, GSK2636771's mechanism does not involve disruption of the p110-beta/p85 regulatory interface, distinguishing it from potential allosteric modulators that might target protein-protein interactions within the heterodimer. Instead, the compound maintains the integrity of the regulatory complex while blocking catalytic activity through adenosine triphosphate-competitive inhibition [7] [8].

Kinetic Analysis of Competitive Inhibition (Ki, IC50 Determination)

The kinetic characterization of GSK2636771 reveals classic competitive inhibition kinetics consistent with its mechanism as an adenosine triphosphate-competitive inhibitor of phosphoinositide 3-kinase beta. The compound demonstrates potent inhibitory activity with an IC50 value of 5.2 nanomolar against the isolated p110-beta catalytic subunit in biochemical assays, establishing it among the most potent phosphoinositide 3-kinase beta-selective inhibitors reported [1] [9].

Competitive inhibition kinetics are characterized by the inhibitor's ability to compete directly with the natural substrate (adenosine triphosphate) for binding to the active site. In the case of GSK2636771, this competition results in an apparent increase in the Km value for adenosine triphosphate while the maximum velocity (Vmax) remains unchanged, consistent with classical competitive inhibition patterns. The inhibition constant (Ki) represents the dissociation constant for the enzyme-inhibitor complex and provides a measure of the inhibitor's binding affinity independent of substrate concentration [10].

While direct Ki determinations for GSK2636771 have not been extensively reported in the literature, the relationship between IC50 and Ki values for competitive inhibitors can be described by the Cheng-Prusoff equation: Ki = IC50/(1 + [S]/Km), where [S] represents the substrate concentration and Km represents the Michaelis constant for adenosine triphosphate. Given the typical adenosine triphosphate concentrations used in phosphoinositide 3-kinase assays and the known Km values for adenosine triphosphate binding to p110-beta, the Ki value for GSK2636771 is estimated to be in the low nanomolar range, consistent with its high binding affinity [10].

The time-dependent aspects of GSK2636771 inhibition have been characterized through kinetic studies demonstrating rapid, reversible binding to the phosphoinositide 3-kinase beta active site. Unlike irreversible inhibitors that form covalent bonds with target residues, GSK2636771 exhibits classic reversible competitive inhibition kinetics, allowing for rapid equilibration between bound and unbound states. This reversible mechanism is advantageous for therapeutic applications as it provides predictable dose-response relationships and reduces the risk of prolonged target engagement that might lead to toxicity [11].

The selectivity profile of GSK2636771 across phosphoinositide 3-kinase isoforms has been quantified through comparative IC50 determinations, revealing greater than 900-fold selectivity over p110-alpha, approximately 10-fold selectivity over p110-delta, and greater than 2000-fold selectivity over p110-gamma [1] [2]. These selectivity ratios translate to substantial therapeutic windows, as concentrations required to achieve meaningful p110-beta inhibition remain well below those that would significantly affect other phosphoinositide 3-kinase isoforms in cellular systems.

Differential Effects on Phosphoinositide 3-Kinase Isoforms (Alpha, Gamma, Delta)

The remarkable selectivity of GSK2636771 for phosphoinositide 3-kinase beta over other class I phosphoinositide 3-kinase isoforms reflects fundamental differences in the adenosine triphosphate-binding pocket architectures and regulatory mechanisms that distinguish these closely related enzymes. Understanding these differential effects provides insights into both the therapeutic potential and limitations of isoform-selective phosphoinositide 3-kinase inhibition.

Phosphoinositide 3-kinase alpha (p110-alpha) represents the most frequently mutated phosphoinositide 3-kinase isoform in human cancers, with hotspot mutations such as E545K and H1047R occurring in approximately 30% of various tumor types [12]. Despite this clinical significance, GSK2636771 demonstrates greater than 900-fold selectivity for p110-beta over p110-alpha, indicating minimal direct inhibitory effects on p110-alpha-driven signaling pathways [2]. This selectivity arises from subtle but critical differences in the adenosine triphosphate-binding pocket residues, particularly in the regions that contact the trifluoromethyl-substituted phenyl portion of GSK2636771.

The differential effects on phosphoinositide 3-kinase alpha have important therapeutic implications, as p110-alpha and p110-beta exhibit distinct cellular functions and activation mechanisms. While p110-alpha is primarily activated by receptor tyrosine kinases and frequently drives oncogenic signaling through mutational activation, p110-beta serves as a critical mediator of G-protein coupled receptor signaling and is particularly important in PTEN-deficient contexts [13]. GSK2636771's selectivity allows for specific targeting of p110-beta-dependent pathways while preserving p110-alpha-mediated physiological functions, potentially reducing toxicity associated with broader phosphoinositide 3-kinase pathway inhibition.

Phosphoinositide 3-kinase gamma (p110-gamma) exhibits the greatest divergence from GSK2636771's target selectivity profile, with the compound demonstrating greater than 2000-fold selectivity over this isoform [1]. This remarkable selectivity differential reflects the unique structural features of p110-gamma, which belongs to the class IB phosphoinositide 3-kinase subfamily and associates with distinct regulatory subunits (p101 or p84/p87) rather than the p85-family regulatory subunits that characterize class IA phosphoinositide 3-kinases [12]. The p110-gamma isoform is predominantly expressed in hematopoietic cells and plays crucial roles in immune cell signaling, particularly in neutrophil chemotaxis and T-cell activation.

The high selectivity of GSK2636771 for p110-beta over p110-gamma is advantageous from a therapeutic perspective, as it minimizes potential immunosuppressive effects that might result from p110-gamma inhibition. This selectivity is particularly relevant for cancer therapy, where maintaining immune system function is crucial for both treatment tolerability and potential synergy with immunotherapeutic approaches. The molecular basis for this selectivity involves differences in the adenosine triphosphate-binding pocket residues, with p110-gamma containing unique sequence variations that reduce GSK2636771 binding affinity [14].

Phosphoinositide 3-kinase delta (p110-delta) represents an intermediate case in GSK2636771's selectivity profile, with approximately 10-fold selectivity favoring p110-beta over p110-delta [1]. This relatively modest selectivity margin reflects the closer evolutionary relationship between p110-beta and p110-delta within the class IA subfamily, as both isoforms share similar overall structural architectures and regulatory mechanisms. However, the 10-fold selectivity differential is sufficient to provide therapeutic specificity under most clinical dosing regimens.

The p110-delta isoform is predominantly expressed in hematopoietic cells and plays critical roles in B-cell and T-cell signaling, making it an important therapeutic target for hematological malignancies and autoimmune disorders [15]. Several p110-delta-selective inhibitors, including idelalisib, have demonstrated clinical efficacy in lymphoid malignancies. GSK2636771's modest selectivity over p110-delta suggests that at higher concentrations, some degree of p110-delta inhibition might occur, potentially contributing to both therapeutic effects and toxicity profiles in certain clinical contexts.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Dates

[2]. Weigelt B, et al. PI3K pathway dependencies in endometrioid endometrial cancer cell lines. Clin Cancer Res. 2013, 19(13), 3533-3544.